molecular formula C20H24N2O2 B5389213 N-(4-tert-butylphenyl)-N'-(1-phenylethyl)ethanediamide

N-(4-tert-butylphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No.: B5389213
M. Wt: 324.4 g/mol
InChI Key: ZHJNMUGAYXTXEV-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanediamide structure

Properties

IUPAC Name

N-(4-tert-butylphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(15-8-6-5-7-9-15)21-18(23)19(24)22-17-12-10-16(11-13-17)20(2,3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJNMUGAYXTXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-tert-butylbenzoyl chloride+1-phenylethylamineN-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide\text{4-tert-butylbenzoyl chloride} + \text{1-phenylethylamine} \rightarrow \text{N-(4-tert-butylphenyl)-N'-(1-phenylethyl)ethanediamide} 4-tert-butylbenzoyl chloride+1-phenylethylamine→N-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.

Types of Reactions:

    Oxidation: N-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or other electrophiles can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide can be compared with other similar compounds, such as:

    N-(4-tert-butylphenyl)-N’-(2-phenylethyl)ethanediamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(4-tert-butylphenyl)-N’-(1-phenylethyl)propanediamide: Similar structure but with a longer carbon chain in the diamide moiety.

The uniqueness of N-(4-tert-butylphenyl)-N’-(1-phenylethyl)ethanediamide lies in its specific substitution pattern and the resulting chemical and biological properties.

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